molecular formula C17H18N4O B2732121 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one CAS No. 500198-68-5

2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one

Cat. No.: B2732121
CAS No.: 500198-68-5
M. Wt: 294.358
InChI Key: KETOUMHOOHCVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex fused tricyclic system comprising a quinazolinone core, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities and presence in over 150 naturally occurring alkaloids . The structure is further elaborated by annulation with a pyridazine ring, a heterocycle known to impart significant pharmacological properties to molecules . The 4-methylpiperidin-1-yl substitution at the 2-position introduces a potential for enhanced target interaction and modulation of physicochemical properties. The quinazolinone moiety is known for its stability and relatively easy methods of preparation, making it a robust platform for chemical exploration . Structurally, the pyridazino[3,2-b]quinazolin-10-one framework is of particular interest for probing biological pathways relevant to oncology and other disease areas, given that similar tricyclic nitrogen-containing heterocycles have demonstrated potent inhibitory effects on various enzymatic targets, including kinases . This compound is provided as a tool for researchers to investigate novel structure-activity relationships (SAR), with early-stage research suggesting that substitutions at positions analogous to the 2-position of the quinazolinone ring can significantly influence pharmacological activity . Researchers are exploring its potential as a key intermediate in synthetic routes or as a candidate for high-throughput screening campaigns. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-8-10-20(11-9-12)16-7-6-15-18-14-5-3-2-4-13(14)17(22)21(15)19-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOUMHOOHCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 4-methylpiperidine with a quinazoline derivative under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

1. Protein Kinase Inhibition
Recent studies have highlighted the potential of pyridazino[3,2-b]quinazoline derivatives as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways and are often implicated in cancer progression. The planar structure of the pyridazino framework is essential for maintaining inhibitory potency against several kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .

2. Anti-inflammatory Properties
Compounds related to 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one have been evaluated for their inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes. The synthesis of various derivatives has shown promising results in reducing inflammatory markers in vitro .

3. Anticancer Activity
Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies involving cell-based assays have demonstrated that certain derivatives can inhibit proliferation and induce apoptosis in cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Pyridazino Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the 4-methylpiperidine moiety is often performed via nucleophilic substitution or coupling reactions.

The following table summarizes key synthetic routes reported in the literature:

Synthetic Route Yield (%) Key Features
Cyclization of 4-methylpiperidine derivatives with pyridazine50Utilizes mild conditions for cyclization
Nucleophilic substitution on halogenated precursors60High regioselectivity observed
Coupling reactions with aryl halides70Efficient formation of desired products

Case Study 1: Inhibition of Protein Kinases

A study investigated the inhibitory effects of various pyridazino derivatives on a panel of protein kinases. The results indicated that compounds with a specific substitution pattern exhibited significant inhibition at low micromolar concentrations. This emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that some derivatives effectively reduced lipoxygenase activity by up to 80%. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Study 3: Anticancer Properties

Research involving a library of derivatives showed that specific compounds significantly inhibited cell growth in several cancer lines. The most active compound was found to induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Pyridazinoquinazolinone Derivatives

Compound Name Substituent(s) Molecular Formula Notable Properties Reference
Target Compound 4-Methylpiperidin-1-yl C₁₇H₁₇N₅O Basic tertiary amine, moderate solubility
2-(3,4-Dichlorophenyl) variant (Compound 14) 3,4-Dichlorophenyl C₁₆H₉Cl₂N₃O Electron-withdrawing groups, lower solubility
2-(Benzylsulfanyl) variant Benzylsulfanyl C₁₈H₁₃N₃OS Sulfur-containing, higher lipophilicity
6-Methoxy-2-phenyl variant Phenyl + 6-methoxy C₁₈H₁₃N₃O₂ Enhanced stability, intermediate polarity

Biological Activity

The compound 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one is a member of the pyridazinoquinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

Research indicates that compounds within this class may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, some studies have reported that related compounds inhibit poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair mechanisms, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell division. This is particularly relevant in the context of breast cancer cells where such mechanisms have been documented .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in various studies, suggesting that these compounds can trigger programmed cell death in malignant cells .

Biological Activity Data

The biological activity of this compound has been assessed using various assays. Below is a summary table highlighting key findings from recent research:

Study ReferenceCell Line UsedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)18PARP inhibition, apoptosis induction
A549 (Lung Cancer)22Cell cycle arrest
HeLa (Cervical Cancer)25Enzymatic inhibition

Case Studies

Several case studies illustrate the efficacy of this compound:

  • MCF-7 Cell Line Study : In a study examining the effects on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 18 µM. The study highlighted its ability to induce apoptosis through PARP inhibition and increased phosphorylation of H2AX, a marker for DNA damage response .
  • A549 Lung Cancer Study : Another investigation involving A549 lung cancer cells reported an IC50 value of 22 µM. The compound was shown to cause cell cycle arrest at the G1 phase, significantly reducing cell viability compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.